Compound Description: MK-0457 is an Aurora kinase inhibitor under development for cancer treatment. It exhibits primary metabolic pathways involving N-oxidation and N-demethylation in human, monkey, dog, and rat liver preparations. [] The compound shows significant substrate inhibition in N-demethylation reactions at higher concentrations. []
Relevance: MK-0457 shares the core structural feature of a cyclopropanecarboxamide with 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide. Both compounds also incorporate a substituted pyrazole ring in their structures, indicating a potential relationship within a class of cyclopropanecarboxamide derivatives containing pyrazole moieties. []
Compound Description: This compound, along with its disodium phosphate derivative, is listed as a JAK/STAT modulating compound potentially useful in the treatment of vitiligo. []
Relevance: Although this compound lacks the cyclopropane and carboxamide moieties present in 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide, it features a substituted pyrimidinyl ring linked to a substituted aniline. This structural similarity suggests potential shared chemical space with the target compound, potentially within a broader class of aniline-pyrimidine derivatives. []
Compound Description: This molecule exhibits selective inhibition of the platelet-derived growth factor receptor (PDGFR) kinase, with a reported IC50 value of 3 nM in a cellular proliferation assay. [] This compound is being investigated by Novartis for the potential treatment of pulmonary arterial hypertension (PAH). []
Relevance: While this compound doesn't directly share the cyclopropane ring of 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide, it features a similar propyl chain connected to a substituted pyrazole ring. Both compounds also have an amide linkage present in their structures. This suggests a possible relationship within a group of amide derivatives containing both pyrazole and propyl chain functionalities. []
Compound Description: This molecule is another PDGFR kinase inhibitor with a reported IC50 value of 45 nM in a cellular proliferation assay. [] Like the previous compound, it is being investigated by Novartis as a potential treatment for PAH. []
Relevance: This compound, like 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide, incorporates a substituted pyrazole ring connected to a propyl chain. Additionally, both structures feature an amide group. The presence of these shared functional groups suggests a potential connection within a broader class of compounds containing both pyrazole and amide functionalities, potentially related to PDGFR kinase inhibition. []
Compound Description: PD 71627, a proposed neuroleptic drug, has been shown to induce mammary adenocarcinomas in male rats after 13 weeks of treatment. [] It exhibits potent mutagenic activity, especially in the presence of rat liver S9 activation. [] The amine group on the pyrazole ring is essential for its mutagenic activity. []
Relevance: PD 71627 directly incorporates the 5-methyl-1H-pyrazol-1-yl moiety present in 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide. This direct structural similarity points to a strong relationship within a class of substituted aminopyrazole derivatives. [, ]
Compound Description: PD 108298 is another proposed neuroleptic drug with a structural similarity to PD 71627. It also induces mammary adenocarcinomas in male rats but displays significantly lower mutagenic activity than PD 71627. []
Relevance: PD 108298, like 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide, incorporates a 1,3-dimethyl-1H-pyrazol-5-yl group in its structure. This suggests they both belong to a family of substituted aminopyrazole derivatives. []
Compound Description: Similar in structure to PD 71627 and PD 108298, PD 109394 also shows mammary carcinogenesis in rats and moderate mutagenic activity. []
Relevance: PD 109394, like 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide, incorporates a 1,3-dimethyl-1H-pyrazol-5-yl group in its structure. This suggests they both belong to a family of substituted aminopyrazole derivatives. []
Compound Description: This compound represents a series of liquid crystalline molecules with varying alkoxy chain lengths, exhibiting nematic and smectic A mesophases. [] The cinnamate linkage in these compounds contributes to higher thermal stability compared to similar molecules containing a chalcone linkage. []
Relevance: This compound, like 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide, contains a substituted pyrazole ring. Although the substitution patterns differ, this shared feature suggests a potential connection within a broad class of pyrazole-containing compounds. []
Compound Description: Similar to the previous compound, this series of molecules with varying alkoxy chain lengths exhibits liquid crystalline properties, displaying nematic and smectic A mesophases. [] These compounds also demonstrate higher thermal stability due to their cinnamate linkage. []
Relevance: This compound shares a substituted pyrazole ring with 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide, albeit with different substituents. This suggests a potential connection within a general class of pyrazole-containing compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.